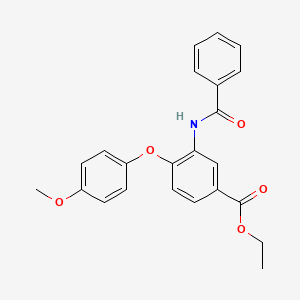![molecular formula C8H15NOS2 B14417909 S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate CAS No. 82125-90-4](/img/structure/B14417909.png)
S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate: is an organic compound with the molecular formula C₇H₁₅NOS₂ It is known for its unique structural features, which include a thioester linkage and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate typically involves the reaction of ethanethioic acid with 3-(methylamino)propyl ethanethioate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include ethanethioic acid, methylamine, and appropriate solvents such as methanol or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps such as distillation or recrystallization may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioester groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: Its thioester linkage is similar to those found in certain biological molecules, making it a useful model compound .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development and as a potential pharmacological agent .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Thiols: Compounds containing an -SH group, known for their reactivity and odor.
Sulfides: Compounds with a sulfur atom bonded to two organic groups, less odorous than thiols.
Sulfoxides and Sulfones: Oxidized forms of sulfides, with higher oxidation states of sulfur
Uniqueness: S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate is unique due to its combination of a thioester linkage and an amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
82125-90-4 |
|---|---|
Molecular Formula |
C8H15NOS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
S-[3-[ethanethioyl(methyl)amino]propyl] ethanethioate |
InChI |
InChI=1S/C8H15NOS2/c1-7(11)9(3)5-4-6-12-8(2)10/h4-6H2,1-3H3 |
InChI Key |
IIAMFFAFIDDLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N(C)CCCSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




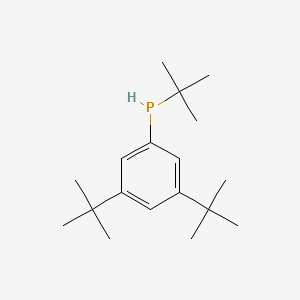

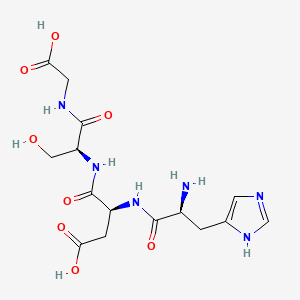
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
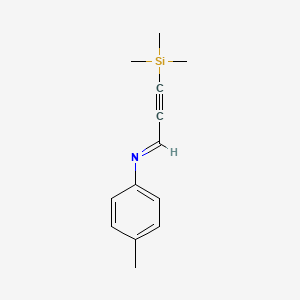
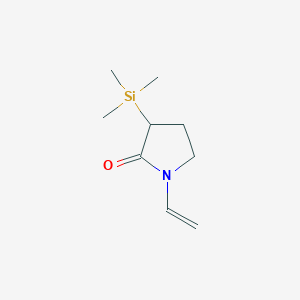
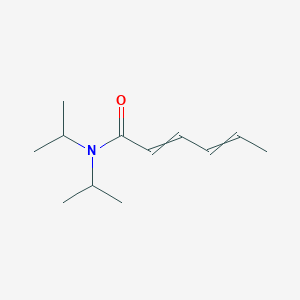
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
